Mitiglinid-Calcium-Hydrat

Übersicht

Beschreibung

S-21403, also known as mitiglinide, is a novel antidiabetic agent developed for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide works by stimulating insulin secretion from pancreatic beta-cells, thereby helping to regulate blood glucose levels .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Chemical Structure and Properties:

- Chemical Formula: CHCaNO

- CAS Number: 207844-01-7

- Molecular Weight: 704.918 g/mol

- Synonyms: Mitiglinide calcium dihydrate, KAD-1229

Mitiglinide is available in tablet form (5 mg or 10 mg), with a recommended dosage of 10 mg taken three times daily before meals .

Clinical Applications

- Management of Type 2 Diabetes:

- Combination Therapy:

- Postprandial Hyperglycemia:

Pharmacokinetics

Mitiglinide exhibits rapid absorption and a short half-life, making it suitable for controlling blood sugar spikes after meals. The pharmacokinetic profile allows for flexible dosing around meal times, enhancing patient compliance .

Case Study 1: Efficacy in Combination Therapy

A study evaluated the long-term efficacy of mitiglinide combined with insulin glargine in patients transitioning from intensive insulin therapy. Results showed significant improvements in HbA1c levels over a 52-week period, highlighting mitiglinide's role in achieving stable glycemic control while minimizing hypoglycemic episodes .

Case Study 2: Impact on Postprandial Glucose Levels

In a clinical trial involving type 2 diabetic patients, mitiglinide was administered before meals. The results demonstrated a significant reduction in postprandial glucose levels compared to baseline measurements, confirming its effectiveness as a rapid-acting agent for managing spikes in blood sugar .

Table 1: Summary of Clinical Studies on Mitiglinide Calcium Hydrate

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Cmax | Rapidly achieved |

| T1/2 | Short (approx. 1 hr) |

| Bioavailability | High |

Wirkmechanismus

Mitiglinide calcium hydrate, also known as Mitiglinide calcium dihydrate, is a fascinating compound with a significant role in the treatment of type 2 diabetes . This article will delve into the various aspects of its mechanism of action.

Target of Action

Mitiglinide primarily targets ATP-sensitive potassium (K+) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . These channels play a crucial role in insulin secretion, making them a vital target for diabetes treatment .

Mode of Action

Mitiglinide stimulates insulin secretion by binding to and blocking ATP-sensitive K+ channels in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . The resulting high intracellular calcium concentration triggers the exocytosis of insulin granules .

Biochemical Pathways

The primary biochemical pathway affected by Mitiglinide involves the regulation of insulin secretion. By blocking ATP-sensitive K+ channels, Mitiglinide influences the membrane potential of pancreatic beta-cells . This action leads to the opening of voltage-gated calcium channels and the subsequent release of insulin .

Biochemische Analyse

Biochemical Properties

Mitiglinide calcium hydrate is thought to stimulate insulin secretion by binding to and blocking ATP-sensitive potassium (K ATP) channels in pancreatic beta-cells . This interaction with the ATP-sensitive potassium channels is crucial for its function .

Cellular Effects

Mitiglinide calcium hydrate influences cell function by stimulating insulin secretion in beta-cells . This process is achieved by closing off ATP-dependent potassium ion channels, leading to depolarization, which stimulates calcium influx through voltage-gated calcium channels .

Molecular Mechanism

The mechanism of action of Mitiglinide calcium hydrate involves its binding to and blocking ATP-sensitive K (+) (K (ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . The closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . High intracellular calcium subsequently triggers the exocytosis of insulin granules .

Temporal Effects in Laboratory Settings

The temporal effects of Mitiglinide calcium hydrate in laboratory settings are not fully detailed in the available literature. It is known that Mitiglinide calcium hydrate has a rapid onset and short duration of action, making it effective in improving postprandial hyperglycemia .

Dosage Effects in Animal Models

It is known that the insulinotropic effect of Mitiglinide calcium hydrate is more potent than that of nateglinide, and it surpasses in controlling postprandial hyperglycemia in normal and diabetic animals .

Metabolic Pathways

Mitiglinide calcium hydrate is involved in the metabolic pathway of insulin secretion . It interacts with ATP-sensitive potassium channels in pancreatic beta-cells, influencing the metabolic process of insulin secretion .

Subcellular Localization

The subcellular localization of Mitiglinide calcium hydrate is primarily at the ATP-sensitive potassium channels in pancreatic beta-cells . It binds to and blocks these channels, influencing the function of the beta-cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von S-21403 beinhaltet die Reaktion von 2(S)-Benzylbernsteinsäure-1-Benzylmonoester mit cis-Perhydroisondol unter Verwendung von Isobutylchlorformiat und N-Methylmorpholin in Tetrahydrofuran, um den Bernsteinsäureester zu bilden. Dieser Ester wird dann mit Wasserstoffgas über Palladium auf Kohlenstoff in Ethanol hydriert, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von S-21403 beinhaltet typischerweise die Herstellung seiner Calciumsalzform, Mitiglinidcalciumhydrat. Dies wird erreicht, indem man ein organisches Lösungsmittel mit Mitiglinidcalcium mischt, es auf einen vollständig geschmolzenen Zustand erhitzt und dann das Lösungsmittel entfernt, um die neuartige Kristallform zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: S-21403 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Hydrierungsreaktionen werden bei der Synthese verwendet, um Zwischenprodukte zum Endprodukt zu reduzieren.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Reagenzien wie Isobutylchlorformiat und N-Methylmorpholin in Tetrahydrofuran.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Mitiglinid selbst, zusammen mit seinen verschiedenen Zwischenprodukten und Derivaten .

Vergleich Mit ähnlichen Verbindungen

Repaglinide: Another meglitinide-class drug with a similar mechanism of action but different pharmacokinetic properties.

Nateglinide: Similar to mitiglinide but with a faster onset and shorter duration of action.

Uniqueness of S-21403: Mitiglinide is unique in its high affinity for the beta-cell type of ATP-sensitive potassium channels compared to other types found in cardiac and smooth muscle tissues. This specificity makes it particularly effective in stimulating insulin secretion with minimal effects on other tissues .

Biologische Aktivität

Mitiglinide calcium hydrate is a potent insulin secretagogue primarily utilized in the management of type 2 diabetes mellitus. As a member of the meglitinide class, mitiglinide functions by stimulating insulin secretion from pancreatic beta-cells, thereby effectively controlling postprandial blood glucose levels. This article delves into the biological activity of mitiglinide calcium hydrate, highlighting its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant case studies.

Mitiglinide exerts its biological activity by targeting ATP-sensitive potassium (KATP) channels located in pancreatic beta-cells. The closure of these channels leads to membrane depolarization, resulting in increased intracellular calcium levels. This elevation in calcium concentration triggers the exocytosis of insulin granules, facilitating insulin release in response to meals .

The specific mechanism can be summarized as follows:

- Binding to KATP Channels : Mitiglinide binds to the SUR1/Kir6.2 complex of KATP channels.

- Membrane Depolarization : Closure of these channels causes depolarization.

- Calcium Influx : Depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.

- Insulin Secretion : The increase in intracellular calcium stimulates insulin granule exocytosis.

Pharmacokinetics and Bioavailability

Mitiglinide is characterized by a rapid onset and short duration of action, making it particularly effective for controlling postprandial hyperglycemia. It is typically administered orally at doses of 5 mg or 10 mg just before meals .

Key Pharmacokinetic Parameters:

- Absorption : Rapidly absorbed post-ingestion.

- Half-life : Short half-life contributing to its fast-acting nature.

- Metabolism : Primarily metabolized in the liver and kidneys, with glucuronide and hydroxyl metabolites being produced .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of mitiglinide in lowering postprandial blood glucose levels. A notable study compared mitiglinide with glimepiride and found that while both drugs effectively reduced blood glucose levels, mitiglinide resulted in lower glycemic variability and fewer hypoglycemic episodes due to its short duration of action .

Case Studies Overview

- Study on Mitiglinide/Voglibose Combination :

- Efficacy in Concomitant Administration :

Comparative Efficacy Table

| Parameter | Mitiglinide/Voglibose Group | Glimepiride Group | P-value |

|---|---|---|---|

| Reactive Hyperemia Index (RHI) | 1.670 ± 0.369 | 1.716 ± 0.492 | Not Significant |

| Mean Amplitude of Glycemic Excursions (MAGE) | 47.6 ± 18.5 mg/dL | 100.6 ± 32 mg/dL | <0.001 |

Eigenschaften

CAS-Nummer |

207844-01-7 |

|---|---|

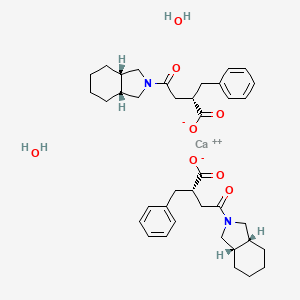

Molekularformel |

C38H52CaN2O8 |

Molekulargewicht |

704.9 g/mol |

IUPAC-Name |

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate |

InChI |

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1 |

InChI-Schlüssel |

QEVLNUAVAONTEW-UZYHXJQGSA-L |

SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |

Isomerische SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |

Kanonische SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |

Key on ui other cas no. |

207844-01-7 |

Synonyme |

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.